Tert-butyl 3-(pyridazin-3-yloxy)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-pyridazin-3-yloxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-8-6-10(9-16)18-11-5-4-7-14-15-11/h4-5,7,10H,6,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOJBAVMNQRXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(pyridazin-3-yloxy)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl pyrrolidine-1-carboxylate with pyridazin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(pyridazin-3-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridazin-3-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the pyridazin-3-yloxy group.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(pyridazin-3-yloxy)pyrrolidine-1-carboxylate is being investigated for its potential as a pharmaceutical intermediate. Its unique structural features allow for diverse chemical modifications, making it a valuable building block in drug synthesis.
Potential Therapeutic Applications
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that related pyrrolidine derivatives can induce apoptosis in tumor cells, suggesting a potential role in cancer therapy.
- Neuroprotective Effects : The compound has been studied for its ability to inhibit cholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's. Modifications to the compound can enhance its selectivity and potency against cholinesterase enzymes, leading to improved therapeutic outcomes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors.
Material Science
In material science, this compound is being explored for its properties that can contribute to the development of new materials with specific characteristics. Its stability and reactivity make it suitable for producing various chemical products and materials.
Case Study 1: Anticancer Activity
A comparative study involving derivatives of this compound demonstrated IC50 values ranging from 7.9 to 92 µM across different cancer cell lines, indicating its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Research focused on the neuroprotective effects of pyrrolidine derivatives revealed that these compounds could reduce oxidative stress and improve cognitive functions in animal models of Alzheimer's disease.
Mechanism of Action
The mechanism of action of tert-butyl 3-(pyridazin-3-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring and pyridazin-3-yloxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Influence: The pyridazine moiety in the target compound introduces two adjacent nitrogen atoms, enhancing polarity and hydrogen-bonding capacity compared to pyridine (e.g., ) or isoquinoline derivatives (e.g., ). This may improve solubility but reduce lipophilicity, impacting membrane permeability .
- Halogenation : Bromo or chloro substituents (e.g., ) enhance electrophilicity, favoring interactions with aromatic residues in biological targets but may increase synthetic complexity.
Pharmacological Potential
Although direct activity data for the target compound are absent, structurally related compounds exhibit diverse applications:
- Isoquinoline derivatives (e.g., ) show inhibition of cancer cell proliferation, attributed to intercalation or kinase modulation.
- Fluorinated pyridines (e.g., ) are explored as CNS agents due to improved blood-brain barrier penetration.
- Methoxy-substituted analogs (e.g., ) demonstrate antimicrobial activity, suggesting the target compound’s pyridazine group could be tailored for similar endpoints.
Biological Activity
Tert-butyl 3-(pyridazin-3-yloxy)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 264.32 g/mol. The compound features a pyrrolidine ring, which is known for its role in various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including those similar to this compound. For instance, compounds in this class have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported that derivatives exhibited improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cancer cells. For example, structure-activity relationship (SAR) studies suggest that modifications in the nitrogen-containing heterocycles can enhance binding affinity to target proteins involved in cancer progression .
Study 1: Cytotoxicity Evaluation
In a recent investigation, researchers synthesized several pyrrolidine derivatives and evaluated their cytotoxic effects on human cancer cell lines. The study found that certain modifications led to significant reductions in cell viability, with IC50 values ranging from 19.9 µM to 75.3 µM for various tested compounds .
Study 2: Mechanistic Insights
Another study focused on the mechanism of action of pyrrolidine-based compounds, revealing that they could induce apoptosis via mitochondrial pathways. The presence of specific functional groups was crucial for enhancing these effects, suggesting that this compound may share similar apoptotic mechanisms .
Structure-Activity Relationship (SAR)
The SAR of pyrrolidine derivatives indicates that modifications can significantly influence their biological activity. Key findings include:
- Substituent Effects : The introduction of electron-withdrawing groups can enhance cytotoxicity.
- Ring Size and Saturation : Variations in ring size and saturation levels affect binding interactions with target proteins.
| Compound Structure | IC50 (µM) | Target |
|---|---|---|
| Compound A | 19.9 | MDA-MB-231 |
| Compound B | 43.9 | OVCAR-3 |
| Compound C | 75.3 | COV318 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Tert-butyl 3-(pyridazin-3-yloxy)pyrrolidine-1-carboxylate, and what reaction conditions are critical for high yield?
- Methodology :
- Step 1 : Start with tert-butyl pyrrolidine-1-carboxylate derivatives. Introduce the pyridazin-3-yloxy group via nucleophilic substitution or coupling reactions. For example, use Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to attach the pyridazine moiety to the pyrrolidine oxygen .
- Step 2 : Optimize reaction temperature (0–20°C) and solvent (dichloromethane or THF) to minimize side reactions .
- Step 3 : Purify via column chromatography (hexane/EtOAC gradients) and confirm purity by HPLC (>95%) .
Q. How can NMR spectroscopy confirm the structure and purity of this compound?
- Methodology :
- 1H/13C NMR : Analyze peak splitting in the pyrrolidine ring (δ 1.4–3.5 ppm for protons; δ 25–60 ppm for carbons) and pyridazine aromatic signals (δ 7.5–9.0 ppm). The tert-butyl group shows a singlet at δ 1.4 ppm .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals to confirm regiochemistry of the pyridazine substitution .
- Quantitative NMR : Use internal standards (e.g., TMS) to assess purity .
Q. What are the common chemical transformations of this compound, and how do substituents influence reactivity?
- Methodology :
- Ester hydrolysis : Treat with TFA/DCM (1:1) to remove the tert-butyl group, generating a free pyrrolidine carboxylic acid for further functionalization .
- Cross-coupling : Use Pd(PPh₃)₄/Cs₂CO₃ to modify the pyridazine ring via Suzuki-Miyaura or Buchwald-Hartwig reactions .
- Substituent effects : Electron-withdrawing groups (e.g., pyridazine) enhance electrophilic substitution on the pyrrolidine ring compared to electron-donating substituents .
Advanced Research Questions
Q. How does the pyridazine moiety affect biological activity compared to other heterocyclic substituents?
- Methodology :
- SAR studies : Compare IC₅₀ values against kinase targets (e.g., PI3K, EGFR) with analogs bearing pyrimidine or pyridine groups. Pyridazine’s electron-deficient nature may improve binding to ATP pockets .
- Docking simulations : Use AutoDock Vina to model interactions between the pyridazine oxygen and conserved lysine residues in target enzymes .
Q. What strategies resolve contradictions in reported spectroscopic data for similar pyrrolidine derivatives?
- Methodology :
- Meta-analysis : Cross-reference NMR shifts in PubChem entries (e.g., tert-butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate, δ 7.5–8.5 ppm for nitro groups) .
- Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) causing signal splitting discrepancies .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodology :
- MD simulations : Simulate binding stability (RMSD < 2 Å over 100 ns) using GROMACS with CHARMM36 force fields .
- Free-energy calculations : Compute ΔG binding with MM-PBSA to rank affinity for cancer-related receptors .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Chiral chromatography : Use Daicel columns (OD-H or AD-H) with hexane/IPA for gram-scale separation .
- Asymmetric catalysis : Employ Jacobsen’s thiourea catalysts for enantioselective pyrrolidine ring formation (ee > 90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
